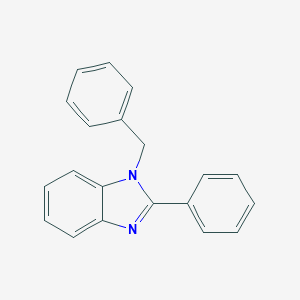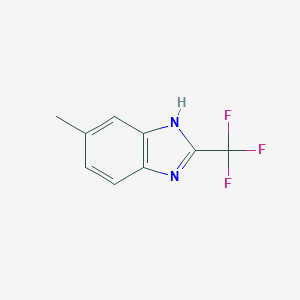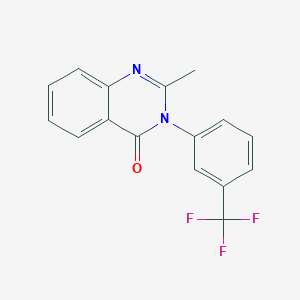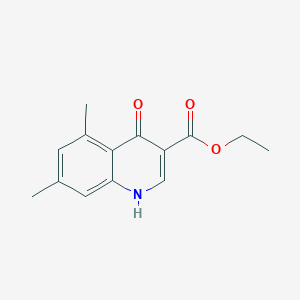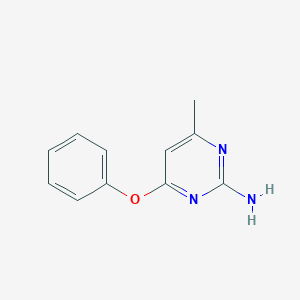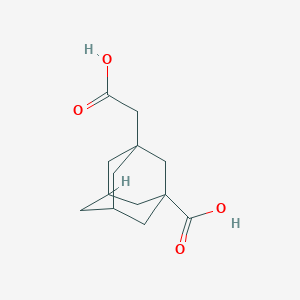![molecular formula C17H23ClN2O B187787 4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole CAS No. 5361-03-5](/img/structure/B187787.png)
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole, commonly known as SR141716A, is a synthetic cannabinoid receptor antagonist. SR141716A has been extensively studied due to its potential therapeutic applications in various medical conditions.
Mechanism Of Action
SR141716A acts as a competitive antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological processes, including appetite, pain sensation, and addiction. By blocking CB1 receptors, SR141716A can modulate these physiological processes.
Biochemical And Physiological Effects
SR141716A has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. This effect is thought to be due to the blockade of CB1 receptors in the hypothalamus, which regulates appetite. SR141716A has also been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to the blockade of CB1 receptors in the mesolimbic dopamine system, which is involved in the reward pathway. In addition, SR141716A has been shown to have analgesic effects in animal models of pain. This effect is thought to be due to the blockade of CB1 receptors in the spinal cord, which is involved in pain sensation.
Advantages And Limitations For Lab Experiments
SR141716A has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of CB1 receptors, which allows for the specific modulation of CB1 receptor activity. Another advantage is that it has been extensively studied, which allows for the comparison of results across studies. One limitation is that it has a relatively short half-life, which requires frequent dosing in animal studies. Another limitation is that it has poor solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for the study of SR141716A. One direction is the investigation of its potential therapeutic applications in other medical conditions, such as anxiety and depression. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, the development of more potent and selective CB1 receptor antagonists may provide new insights into the role of CB1 receptors in various physiological processes.
Synthesis Methods
SR141716A was first synthesized in 1994 by Sanofi-Aventis. The synthesis method involves the reaction of 1,3-dimethyl-5-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid with 6-bromo-1-hexanol in the presence of a base. The resulting product is then purified using column chromatography.
Scientific Research Applications
SR141716A has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have potential therapeutic effects in obesity, addiction, and pain management. SR141716A has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SR141716A has been shown to have analgesic effects in animal models of pain.
properties
CAS RN |
5361-03-5 |
|---|---|
Product Name |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
Molecular Formula |
C17H23ClN2O |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole |
InChI |
InChI=1S/C17H23ClN2O/c1-13-15(14(2)20-19-13)9-5-3-4-8-12-21-17-11-7-6-10-16(17)18/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,19,20) |
InChI Key |
HJDKLFGKGSQQNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCCOC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



